Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene
Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene
Brand Name:
Vulcanchem
CAS No.:
131220-68-3
VCID:
VC0145624
InChI:
InChI=1S/C72H46N8.O.V/c1-5-21-41(22-6-1)57-49-33-17-13-29-45(49)37-53-61(57)69-73-65(53)78-70-63-55(39-47-31-15-19-35-51(47)59(63)43-25-9-3-10-26-43)67(75-70)80-72-64-56(40-48-32-16-20-36-52(48)60(64)44-27-11-4-12-28-44)68(76-72)79-71-62-54(66(74-71)77-69)38-46-30-14-18-34-50(46)58(62)42-23-7-2-8-24-42;;/h1-40,73,76-80H;;/q-2;;+2
SMILES:
C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=C5NC(=C42)NC6=C7C=C8C=CC=CC8=C(C7=C([N-]6)NC9=C1C=C2C=CC=CC2=C(C1=C(N9)NC1=C2C=C3C=CC=CC3=C(C2=C(N5)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.O=[V+2]
Molecular Formula:
C72H46N8OV
Molecular Weight:
1090.156
Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene
CAS No.: 131220-68-3
Cat. No.: VC0145624
Molecular Formula: C72H46N8OV
Molecular Weight: 1090.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131220-68-3 |
|---|---|
| Molecular Formula | C72H46N8OV |
| Molecular Weight | 1090.156 |
| Standard InChI | InChI=1S/C72H46N8.O.V/c1-5-21-41(22-6-1)57-49-33-17-13-29-45(49)37-53-61(57)69-73-65(53)78-70-63-55(39-47-31-15-19-35-51(47)59(63)43-25-9-3-10-26-43)67(75-70)80-72-64-56(40-48-32-16-20-36-52(48)60(64)44-27-11-4-12-28-44)68(76-72)79-71-62-54(66(74-71)77-69)38-46-30-14-18-34-50(46)58(62)42-23-7-2-8-24-42;;/h1-40,73,76-80H;;/q-2;;+2 |
| Standard InChI Key | JHMQZZIYPGVZRM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=C5NC(=C42)NC6=C7C=C8C=CC=CC8=C(C7=C([N-]6)NC9=C1C=C2C=CC=CC2=C(C1=C(N9)NC1=C2C=C3C=CC=CC3=C(C2=C(N5)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.O=[V+2] |
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